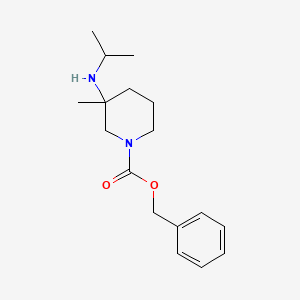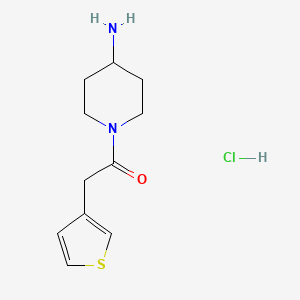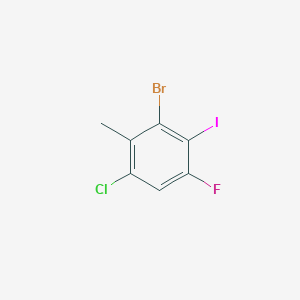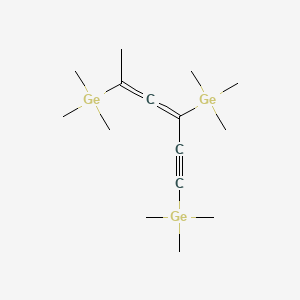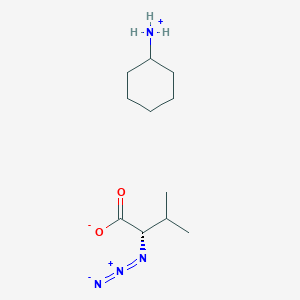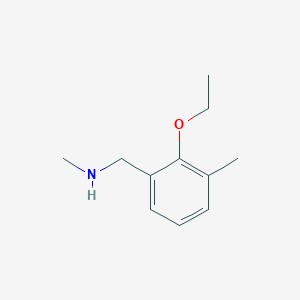
1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, along with a methylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethoxy-3-methylphenol with methylamine. The reaction typically requires a base, such as sodium hydroxide, to deprotonate the phenol, followed by the addition of methylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Solvents like acetonitrile or dimethylformamide may be used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-ethoxy-3-methylphenyl)-2-methylpropan-1-one: Similar structure but with a ketone group.
1-(2-ethoxy-3-methylphenyl)propan-1-one: Similar structure but with a different alkyl chain length.
Uniqueness
1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-9(2)6-5-7-10(11)8-12-3/h5-7,12H,4,8H2,1-3H3 |
Clave InChI |
FYDJPXKKPFASBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1CNC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






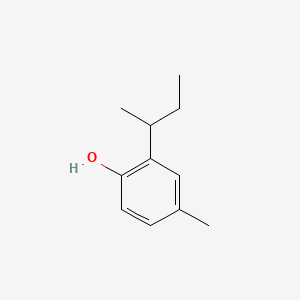
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
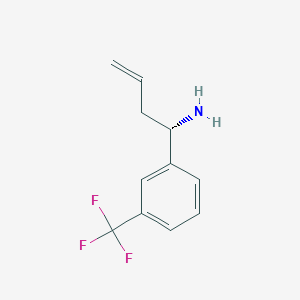
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
